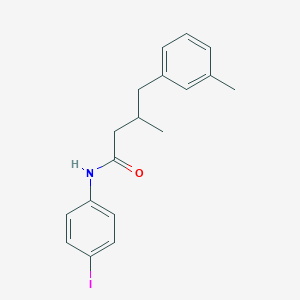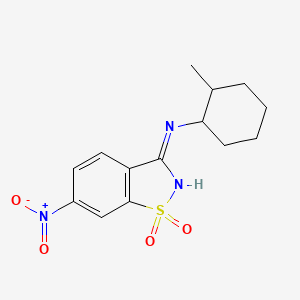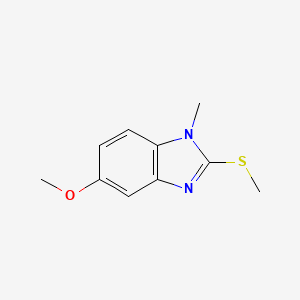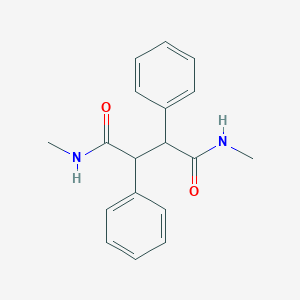![molecular formula C15H10F3N3 B12492194 3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole](/img/structure/B12492194.png)
3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the polarity, stability, and lipophilicity of the compound, making it useful in materials, pesticides, and pharmaceuticals .
Métodos De Preparación
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring. The reaction conditions involve the use of CF3SO2Na as a trifluoromethyl source, which is cheap, low-toxic, and environmentally friendly .
Análisis De Reacciones Químicas
3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole has diverse applications in scientific research:
Chemistry: It is used in the synthesis of novel compounds with potential bioactivity.
Biology: The compound’s bioactive properties make it useful in studying biological processes and developing pharmaceuticals.
Industry: The compound’s stability and lipophilicity make it valuable in materials science and as a pesticide.
Mecanismo De Acción
The mechanism of action of 3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its efficacy in various applications. The indole structure allows for binding to multiple receptors, making it a versatile compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar compounds include other trifluoromethylated indoles and fluorinated indole derivatives. These compounds share the bioactive properties of indoles and the enhanced stability and lipophilicity provided by the trifluoromethyl group. 3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is unique due to its specific structural combination, which may offer distinct advantages in certain applications .
Propiedades
Fórmula molecular |
C15H10F3N3 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1H-indol-3-yl-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)11-6-2-4-8-13(11)20-21-14-9-19-12-7-3-1-5-10(12)14/h1-9,19H |
Clave InChI |
UALODWHSZUNZNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12492115.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)

![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12492146.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
![5-[(Pentylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12492151.png)
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)

![N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B12492162.png)
![4-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492168.png)
![1-[(4-methoxyphenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12492171.png)
![3-(2-methylpropoxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492173.png)

